molecular formula C10H12INO3 B080598 3-Iodo-alpha-methyltyrosine CAS No. 14684-02-7

3-Iodo-alpha-methyltyrosine

Cat. No. B080598
CAS RN: 14684-02-7
M. Wt: 321.11 g/mol
InChI Key: KPOIUSXAPUHQNA-UHFFFAOYSA-N
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Description

3-Iodo-alpha-methyltyrosine (IMT) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of tyrosine and is known for its ability to inhibit the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-DOPA, which is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, IMT can be used to study the role of these neurotransmitters in various physiological and pathological conditions.

Mechanism Of Action

3-Iodo-alpha-methyltyrosine inhibits the enzyme tyrosine hydroxylase by binding to its active site. This prevents the conversion of tyrosine to L-DOPA, which in turn reduces the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This allows researchers to study the effects of these neurotransmitters on various physiological and pathological conditions.

Biochemical And Physiological Effects

3-Iodo-alpha-methyltyrosine has been shown to reduce the levels of dopamine, norepinephrine, and epinephrine in various tissues and organs. This can lead to changes in behavior, mood, and other physiological processes. For example, 3-Iodo-alpha-methyltyrosine has been shown to reduce the symptoms of Parkinson's disease by reducing the levels of dopamine in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Iodo-alpha-methyltyrosine in lab experiments is that it allows researchers to selectively inhibit the production of specific neurotransmitters. This can help to elucidate the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is that 3-Iodo-alpha-methyltyrosine is not selective for tyrosine hydroxylase and can also inhibit other enzymes that use tyrosine as a substrate.

Future Directions

There are several future directions for research involving 3-Iodo-alpha-methyltyrosine. One area of interest is the role of dopamine in addiction and reward pathways. 3-Iodo-alpha-methyltyrosine could be used to study the effects of dopamine depletion on these pathways and to identify potential targets for drug development. Another area of interest is the role of norepinephrine in anxiety disorders. 3-Iodo-alpha-methyltyrosine could be used to study the effects of norepinephrine depletion on anxiety and to identify potential targets for drug development. Finally, 3-Iodo-alpha-methyltyrosine could be used in combination with other drugs to study the interactions between different neurotransmitters and to identify potential drug combinations for the treatment of various neurological disorders.

Synthesis Methods

3-Iodo-alpha-methyltyrosine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of tyrosine, followed by iodination of the aromatic ring, and then removal of the protecting group. The final product is purified through chromatography to obtain pure 3-Iodo-alpha-methyltyrosine.

Scientific Research Applications

3-Iodo-alpha-methyltyrosine has been widely used in scientific research to study the role of neurotransmitters in various physiological and pathological conditions. It has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. It has also been used to study the role of norepinephrine in depression and anxiety disorders.

properties

CAS RN

14684-02-7

Product Name

3-Iodo-alpha-methyltyrosine

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)

InChI Key

KPOIUSXAPUHQNA-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Other CAS RN

14684-02-7

synonyms

123I-IMT
3-(123I)iodo-L-alpha-methyl tyrosine
3-(125I)iodo-alpha-methyl-L-tyrosine
3-iodo-alpha-methyltyrosine
3-iodo-alpha-methyltyrosine, (DL)-isomer
3-iodo-alpha-methyltyrosine, (L)-isomer
3-iodo-alpha-methyltyrosine, 123I-labeled
3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer
L-3-(123)I-iodo alpha-methyltyrosine
L-3-iodo alpha-methyltyrosine

Origin of Product

United States

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